molecular formula C19H29N3O3 B14797850 Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Cat. No.: B14797850
M. Wt: 347.5 g/mol
InChI Key: XLXWKBVYQAUXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a structurally complex carbamate derivative featuring a pyrrolidine core, an isopropyl group, and a benzyl carbamate moiety. The stereochemical configuration (S,S) at the aminopropanoyl and pyrrolidine positions may influence its binding affinity and metabolic stability, though specific pharmacological data are unavailable in the cited sources.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)12-17-10-7-11-21(17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3

InChI Key

XLXWKBVYQAUXDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the isopropyl carbamate moiety. Common reagents used in these reactions include benzyl chloride, pyrrolidine, and isopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the provided evidence, focusing on synthesis, substituent effects, and applications.

Functional and Application Comparisons

Compound Name Biological/Industrial Use Activity Insights
Target Compound Presumed bioactivity (e.g., protease inhibition) Unknown; structural analogy suggests enzyme-targeting potential
17i Pharmaceutical candidate (unspecified) Triazole-carbamate hybrid may enhance target engagement
Benomyl Agricultural fungicide Disrupts microtubule assembly in fungi
Carbendazim Broad-spectrum fungicide Inhibits β-tubulin polymerization

Key Insights:

  • Carbamate Role: The carbamate group in the target compound and benomyl/carbendazim may act as a hydrolyzable prodrug motif or direct enzyme inhibitor .

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